molecular formula C32H24N2O2 B324328 N-(2-{[1,1'-biphenyl]-4-amido}phenyl)-[1,1'-biphenyl]-4-carboxamide

N-(2-{[1,1'-biphenyl]-4-amido}phenyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B324328
M. Wt: 468.5 g/mol
InChI Key: LDZUQSXMSPLKLG-UHFFFAOYSA-N
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Description

N-{2-[([1,1’-biphenyl]-4-ylcarbonyl)amino]phenyl}[1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a biphenyl structure Biphenyl compounds are known for their stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[([1,1’-biphenyl]-4-ylcarbonyl)amino]phenyl}[1,1’-biphenyl]-4-carboxamide typically involves the coupling of biphenyl derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst . This reaction is known for its mild conditions and high yields.

Industrial Production Methods

Industrial production of biphenyl compounds often involves large-scale synthesis using similar coupling reactions. The scalability of these reactions makes them suitable for industrial applications. Additionally, the use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{2-[([1,1’-biphenyl]-4-ylcarbonyl)amino]phenyl}[1,1’-biphenyl]-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

N-{2-[([1,1’-biphenyl]-4-ylcarbonyl)amino]phenyl}[1,1’-biphenyl]-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[([1,1’-biphenyl]-4-ylcarbonyl)amino]phenyl}[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The biphenyl structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[([1,1’-biphenyl]-4-ylcarbonyl)amino]phenyl}[1,1’-biphenyl]-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its biphenyl backbone provides stability, while the amide and carbonyl groups offer sites for further chemical modification .

Properties

Molecular Formula

C32H24N2O2

Molecular Weight

468.5 g/mol

IUPAC Name

4-phenyl-N-[2-[(4-phenylbenzoyl)amino]phenyl]benzamide

InChI

InChI=1S/C32H24N2O2/c35-31(27-19-15-25(16-20-27)23-9-3-1-4-10-23)33-29-13-7-8-14-30(29)34-32(36)28-21-17-26(18-22-28)24-11-5-2-6-12-24/h1-22H,(H,33,35)(H,34,36)

InChI Key

LDZUQSXMSPLKLG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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